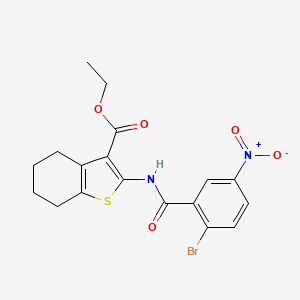

Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(2-Brom-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Benzothiophen-Kerns, gefolgt von der Einführung der Brom- und Nitrogruppen durch elektrophile aromatische Substitutionsreaktionen. Der letzte Schritt beinhaltet die Bildung der Ethylestergruppe durch Veresterungsreaktionen.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit zu gewährleisten. Katalysatoren und Lösungsmittel werden häufig verwendet, um die Effizienz und Ausbeute der Reaktionen zu verbessern.

Eigenschaften

Molekularformel |

C18H17BrN2O5S |

|---|---|

Molekulargewicht |

453.3 g/mol |

IUPAC-Name |

ethyl 2-[(2-bromo-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C18H17BrN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-16(22)12-9-10(21(24)25)7-8-13(12)19/h7-9H,2-6H2,1H3,(H,20,22) |

InChI-Schlüssel |

NVUHQGKFARRABG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the bromo and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are often used to enhance the efficiency and yield of the reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-(2-Brom-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Bromgruppe kann durch nucleophile Substitutionsreaktionen mit anderen Nucleophilen substituiert werden.

Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Metallkatalysatoren.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Aminoderivate der Verbindung.

Reduktion: Substituierte Benzothiophenderivate.

Substitution: Carbonsäuren oder andere substituierte Ester.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(2-Brom-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können und zu verschiedenen biologischen Effekten führen. Die Bromgruppe kann auch an Halogenbindungsinteraktionen teilnehmen, die die Bindungsaffinität der Verbindung zu ihren Zielstrukturen beeinflussen können.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromo group can also participate in halogen bonding interactions, which can influence the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-(2-Brom-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann mit anderen Benzothiophenderivaten verglichen werden, wie z. B.:

Benzisothiazolone: Diese Verbindungen enthalten ebenfalls einen Schwefelheterocyclus, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten.

Benzothiazole: Ähnlich in der Struktur, aber mit verschiedenen Substituenten, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.